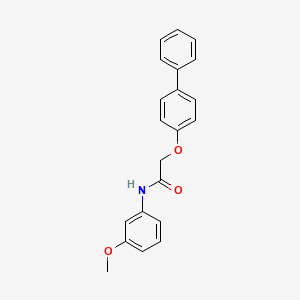

2-(4-biphenylyloxy)-N-(3-methoxyphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 2-(4-biphenylyloxy)-N-(3-methoxyphenyl)acetamide involves several steps, including catalytic hydrogenation and acetylation. For instance, a novel Pd/C catalyst with high activity, selectivity, and stability was developed for the hydrogenation process in the synthesis of related amide compounds, showing a selectivity of 99.3% (Zhang Qun-feng, 2008).

Molecular Structure Analysis

The molecular structure of related acetamide compounds demonstrates various conformations. For example, 2-acetamido-N-benzyl-2-(methoxyamino)acetamides show linearly extended and slightly bent chains depending on the substitution, affecting their potential interactions and properties (A. Camerman et al., 2005).

Chemical Reactions and Properties

Silylated derivatives of N-(2-hydroxyphenyl)acetamide, synthesized through reactions with chlorotrimethylsilane, exhibit unique reactivity patterns due to their silylation, leading to compounds with potential applications in organic synthesis and materials science (A. Nikonov et al., 2016).

Physical Properties Analysis

The physical properties of these compounds are significantly influenced by their molecular structure. For example, the crystalline form of related compounds, such as p-Methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside, has been detailed, providing insight into their stability and solubility (Analytical Sciences: X-ray Structure Analysis Online, 2006).

Chemical Properties Analysis

The chemical properties, such as reactivity and functional group behavior, of 2-(4-biphenylyloxy)-N-(3-methoxyphenyl)acetamide and related compounds are influenced by their specific structures. For instance, silylation reactions lead to the formation of heterocycles, demonstrating the compound's versatility in chemical transformations (N. Lazareva et al., 2017).

Wissenschaftliche Forschungsanwendungen

Catalytic Synthesis Applications

A novel Pd/C catalyst developed for the green synthesis of N-(3-amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes production, demonstrates the chemical's relevance in catalytic hydrogenation processes for dye manufacturing (Zhang Qun-feng, 2008).

Pharmacological Inhibitor Development

2-(4-methoxyphenyl)ethyl acetamide derivatives have been synthesized and evaluated for their protein tyrosine phosphatase 1B (PTP1B) inhibitory activity, showing potential as antidiabetic agents through in vivo screening (A. Saxena et al., 2009).

Environmental Toxicology

Research on chloroacetamide herbicides, including acetochlor and metolachlor, focuses on their metabolic activation pathways, suggesting complex interactions leading to carcinogenic metabolites in both human and rat liver microsomes (S. Coleman et al., 2000).

Green Chemistry and Drug Synthesis

The chemoselective acetylation of 2-aminophenol using immobilized lipase showcases a green chemistry approach for synthesizing N-(2-hydroxyphenyl)acetamide, an antimalarial drug intermediate, highlighting the importance of environmentally friendly synthetic routes (Deepali B Magadum & G. Yadav, 2018).

Synthetic Chemistry and Reagent Development

p-Methoxy- and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salts have been introduced as versatile reagents for synthesizing N-alkylacetamides and carbamates, demonstrating the chemical's utility in creating functional groups present in many pharmaceutical products (Takeo Sakai et al., 2022).

Eigenschaften

IUPAC Name |

N-(3-methoxyphenyl)-2-(4-phenylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO3/c1-24-20-9-5-8-18(14-20)22-21(23)15-25-19-12-10-17(11-13-19)16-6-3-2-4-7-16/h2-14H,15H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSNRACTVUUDUCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352065 |

Source

|

| Record name | N-(3-methoxyphenyl)-2-(4-phenylphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5852-14-2 |

Source

|

| Record name | N-(3-methoxyphenyl)-2-(4-phenylphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5522734.png)

![N,N,2-trimethyl-6-[4-(3-phenylpropanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5522738.png)

![3-methyl-7-{2-[(4-methyl-1,3-thiazol-2-yl)thio]ethyl}-8-(4-phenyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5522757.png)

![9-[(1-methyl-1H-indol-3-yl)carbonyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5522776.png)

![N-(3,5-dimethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5522785.png)

![(3S*,4R*)-1-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5522792.png)

![N-[4-(cyanomethyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5522800.png)

![N-[2-(4-fluorophenyl)-2-hydroxyethyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5522816.png)

![4-[(2-chloro-3-phenyl-2-propen-1-ylidene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5522819.png)

![methyl 9-[(aminocarbonyl)hydrazono]-9H-fluorene-4-carboxylate](/img/structure/B5522826.png)

![4-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B5522842.png)

![4-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5522843.png)